molecular formula C7H5BrClN3 B7903767 7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine

7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B7903767
M. Wt: 246.49 g/mol
InChI Key: LQDJREBUYLNQSS-UHFFFAOYSA-N
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Description

7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by the presence of bromine and chlorine substituents on the pyrrolo[2,1-f][1,2,4]triazine core

Properties

IUPAC Name

7-bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-6-2-1-5-4-10-7(3-9)11-12(5)6/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDJREBUYLNQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NN2C(=C1)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with bromohydrazone, followed by chlorination. Another approach includes the formation of triazinium dicyanomethylide, which undergoes further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-mediated synthesis and multistep synthesis are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. Typical reaction conditions involve the use of solvents like dichloromethane or acetonitrile and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of targeted therapies and advanced materials .

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